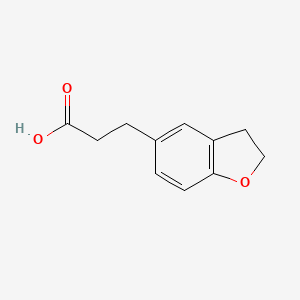

2,3-Dihydro-1-benzofuran-5-propanoic acid

CAS No.: 215057-28-6

Cat. No.: VC2341364

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 215057-28-6 |

|---|---|

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid |

| Standard InChI | InChI=1S/C11H12O3/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1,3,7H,2,4-6H2,(H,12,13) |

| Standard InChI Key | DPQFYUVHQLRVGR-UHFFFAOYSA-N |

| SMILES | C1COC2=C1C=C(C=C2)CCC(=O)O |

| Canonical SMILES | C1COC2=C1C=C(C=C2)CCC(=O)O |

Introduction

Chemical Structure and Properties

Structural Characteristics

2,3-Dihydro-1-benzofuran-5-propanoic acid, also known as 3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid (CAS: 215057-28-6), is characterized by its dihydrobenzofuran moiety connected to a propanoic acid chain. The compound has a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol . The compound's structure features a partially saturated furan ring fused to a benzene ring, creating the dihydrobenzofuran core, with a propanoic acid group attached at the 5-position of this bicyclic system.

Physical Properties

The physical properties of 2,3-Dihydro-1-benzofuran-5-propanoic acid provide insight into its behavior in various environments and its potential applications. These properties have been experimentally determined or predicted through computational methods.

Table 1: Physical Properties of 2,3-Dihydro-1-benzofuran-5-propanoic acid

| Property | Value | Method |

|---|---|---|

| Physical State | Solid | Observed |

| Boiling Point | 355.2 ± 11.0 °C | Predicted |

| Density | 1.252 ± 0.06 g/cm³ | Predicted |

| Storage Conditions | 2-8°C | Recommended |

| LogP | 4.61 ± 0.10 | Predicted |

The compound exhibits a relatively high boiling point of 355.2°C, indicating strong intermolecular forces likely due to hydrogen bonding from the carboxylic acid group . Its solid state at room temperature and recommended storage conditions between 2-8°C suggest stability issues at elevated temperatures, which is important for handling and preservation during research applications.

Chemical Properties

The chemical behavior of 2,3-Dihydro-1-benzofuran-5-propanoic acid is largely influenced by its functional groups. The carboxylic acid moiety confers acidic properties, with an estimated pKa in the range of 4-5, comparable to other aromatic carboxylic acids. This acidity facilitates its participation in salt formation and esterification reactions. The dihydrobenzofuran portion provides structural rigidity and influences the compound's lipophilicity, contributing to its predicted LogP value of 4.61 , which indicates considerable hydrophobicity and potential challenges for aqueous solubility.

Synthesis Methods

Synthetic Routes

The synthesis of 2,3-Dihydro-1-benzofuran-5-propanoic acid typically involves multiple steps, with several established routes available. One common approach involves the cyclization of appropriately substituted phenylpropanoic acid derivatives. The cyclization process often requires controlled conditions to ensure selective formation of the dihydrobenzofuran ring while preserving the propanoic acid functionality.

A typical synthetic pathway might begin with lithiation of 5-bromo-2-methoxybenzaldehyde using n-butyllithium (n-BuLi) at low temperatures (-78°C) in tetrahydrofuran (THF). This is followed by a cyclization step using thionyl chloride (SOCl2) in refluxing dichloromethane to form the benzofuran core structure. The final step would involve hydrolysis of any ester intermediates under acidic or basic conditions to yield the desired carboxylic acid product.

Industrial Production Methods

For larger-scale production, the synthesis of 2,3-Dihydro-1-benzofuran-5-propanoic acid is optimized for efficiency and yield. Industrial methods often employ continuous flow reactors and carefully controlled reaction parameters to enhance productivity while maintaining product quality. Purification procedures typically include techniques such as recrystallization or column chromatography using appropriate solvent systems.

The scalability of these processes is crucial for commercial applications, with considerations for cost-effectiveness, environmental impact, and safety protocols. Modern industrial approaches may incorporate green chemistry principles, including the use of less hazardous reagents, improved atom economy, and more efficient energy utilization.

Chemical Reactions

Reactivity Profile

2,3-Dihydro-1-benzofuran-5-propanoic acid participates in various chemical reactions, primarily dictated by its carboxylic acid group and aromatic system. Understanding these reactions is essential for utilizing the compound as a building block in organic synthesis and for predicting its behavior in biological systems.

Types of Reactions

The compound can undergo several types of chemical transformations:

Oxidation Reactions

Oxidation of 2,3-Dihydro-1-benzofuran-5-propanoic acid can occur at different positions. The dihydrofuran ring may be oxidized to form the fully aromatic benzofuran derivative. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. These reactions must be carefully controlled to prevent over-oxidation of the molecule.

Reduction Reactions

The carboxylic acid group can be reduced to form the corresponding alcohol (3-(2,3-dihydro-1-benzofuran-5-yl)propanol) using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions must be optimized to ensure selectivity toward the carboxylic acid while preserving the dihydrobenzofuran structure.

Substitution Reactions

The aromatic ring of the compound is susceptible to electrophilic aromatic substitution reactions. Halogenation (using bromine or chlorine), nitration (using nitric acid and sulfuric acid), and Friedel-Crafts acylation are possible, though regioselectivity must be considered due to the directing effects of existing substituents.

Esterification and Amidation

The carboxylic acid group readily undergoes esterification with alcohols or amidation with amines. These reactions typically require catalysts such as sulfuric acid or coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Biological Activity

Antimicrobial Properties

2,3-Dihydro-1-benzofuran-5-propanoic acid demonstrates significant antimicrobial activity against various bacterial strains. This property makes it a compound of interest for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Table 2: Antimicrobial Activity of 2,3-Dihydro-1-benzofuran-5-propanoic acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

The compound shows particularly notable activity against Bacillus subtilis, with an MIC of 0.0048 mg/mL, indicating potent inhibitory effects against this Gram-positive bacterium. Its broad-spectrum activity, encompassing both Gram-positive and Gram-negative bacteria as well as the fungal pathogen Candida albicans, suggests multiple potential therapeutic applications.

Anticancer Activity

Research has indicated that 2,3-Dihydro-1-benzofuran-5-propanoic acid exhibits anticancer properties against several human cancer cell lines. These findings highlight its potential as a lead compound for developing anticancer therapeutics.

Table 3: Anticancer Activity of 2,3-Dihydro-1-benzofuran-5-propanoic acid

| Cancer Cell Line | IC50 (μM) |

|---|---|

| Huh7 (Hepatocellular) | <10 |

| Caco2 (Colorectal) | <8 |

| MDA-MB 231 (Breast) | <15 |

The compound demonstrates promising activity particularly against colorectal cancer cells (Caco2), with an IC50 value below 8 μM. The mechanism of this anticancer activity is thought to involve apoptosis induction, though further studies are needed to elucidate the precise molecular pathways involved.

Mechanism of Action

The biological activities of 2,3-Dihydro-1-benzofuran-5-propanoic acid likely stem from multiple mechanisms:

-

Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism, disrupting essential processes in microbial cells and cancer cells.

-

Signaling Pathway Modulation: Research suggests interaction with cellular signaling pathways that regulate cell growth, proliferation, and apoptosis.

-

Free Radical Scavenging: The compound may possess antioxidant properties, contributing to its cytoprotective effects in normal cells while inducing oxidative stress in cancer cells.

-

Membrane Disruption: Particularly relevant to its antimicrobial activity, the compound may interact with bacterial cell membranes, compromising their integrity and function.

Applications in Scientific Research

Medicinal Chemistry

2,3-Dihydro-1-benzofuran-5-propanoic acid serves as an important intermediate in medicinal chemistry, particularly in the development of compounds targeting neurological disorders. The dihydrobenzofuran scaffold appears in numerous pharmaceutically active compounds, making this acid a valuable building block for drug discovery programs. Researchers have explored its derivatives for potential applications in treating inflammation, pain, and various neurological conditions.

Organic Synthesis

In organic synthesis, 2,3-Dihydro-1-benzofuran-5-propanoic acid functions as a versatile building block for creating more complex molecules. Its functional groups provide multiple points for chemical modification, enabling the synthesis of diverse structural analogs. Synthetic chemists can exploit the carboxylic acid group for coupling reactions, while the dihydrobenzofuran core offers opportunities for selective functionalization.

Biological Studies

The compound finds application in biological research, particularly in studies investigating enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for probing binding sites of various biological targets, providing insights into structure-activity relationships. Additionally, it serves as a useful tool for studying mechanisms of drug action and metabolism.

Comparison with Similar Compounds

Structural Analogs

A systematic comparison of 2,3-Dihydro-1-benzofuran-5-propanoic acid with structurally related compounds reveals important differences in physical properties and biological activities. These comparisons aid in understanding structure-activity relationships and guiding the development of optimized compounds for specific applications.

Table 4: Comparison with Structural Analogs

| Compound | Structural Difference | Key Property Difference | Biological Activity Difference |

|---|---|---|---|

| Benzofuran-5-propanoic acid | Fully aromatic furan ring | Higher planar rigidity | Enhanced binding to aromatic-recognizing receptors |

| 2,3-Dihydro-1-benzofuran-5-acetic acid | Shorter carbon chain | Lower lipophilicity | Different pharmacokinetic profile |

| 5-Methylbenzofuran-3-propanoic acid | Methyl substitution and position change | Different electronic distribution | Altered receptor selectivity |

Analytical Characterization

Spectroscopic Analysis

Various spectroscopic techniques are employed for the characterization and quality assessment of 2,3-Dihydro-1-benzofuran-5-propanoic acid:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the compound. Proton (¹H) NMR typically shows characteristic signals for the aromatic protons (δ 7.2–6.8 ppm), the methylene protons of the dihydrofuran ring (δ 4.5–4.6 ppm and δ 3.2–3.3 ppm), and the propanoic acid chain protons. Carbon (¹³C) NMR further confirms the structure by revealing the carbonyl carbon of the carboxylic acid (δ ~175 ppm) and the various aromatic and aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy identifies key functional groups in the molecule. The carboxylic acid group shows characteristic absorption bands for C=O stretching (~1700 cm⁻¹) and O-H stretching (broad band at ~3000-2500 cm⁻¹). The aromatic C=C stretching vibrations appear at ~1600-1400 cm⁻¹, while C-O stretching of the furan oxygen is observed at ~1250-1050 cm⁻¹.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound and provides fragmentation patterns that help verify its structure. The molecular ion peak appears at m/z 192, corresponding to the molecular weight of C11H12O3. Common fragment ions include those resulting from the loss of OH (m/z 175) and COOH (m/z 147) groups.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used for the purity assessment of 2,3-Dihydro-1-benzofuran-5-propanoic acid. A typical HPLC method might employ a C18 reversed-phase column with an acetonitrile/water gradient mobile phase. Detection is often performed using a UV detector at wavelengths around 254-280 nm, where the compound shows strong absorption due to its aromatic system.

Current Research and Future Perspectives

Recent Developments

Recent research on 2,3-Dihydro-1-benzofuran-5-propanoic acid has focused on exploring its potential in various therapeutic areas. Studies have investigated its efficacy as an antimicrobial agent against drug-resistant bacterial strains, with promising results indicating potential applications in combating antibiotic resistance. Additionally, research into its anticancer properties has expanded to include investigations of its effects on different cancer types and potential synergistic effects when combined with established chemotherapeutic agents.

Future Research Directions

Several promising avenues for future research on 2,3-Dihydro-1-benzofuran-5-propanoic acid include:

-

Development of optimized synthetic routes to improve yield and purity while reducing environmental impact

-

Investigation of structure-activity relationships through systematic modification of the core structure

-

Exploration of potential applications in neurodegenerative diseases

-

Development of drug delivery systems to enhance bioavailability

-

Computational studies to predict interactions with various biological targets

The compound's unique structural features and diverse biological activities suggest that it will remain a compound of interest for research across multiple scientific disciplines.

Challenges and Limitations

Synthetic Challenges

Despite established synthetic routes, the preparation of 2,3-Dihydro-1-benzofuran-5-propanoic acid presents several challenges. The cyclization step to form the dihydrobenzofuran ring requires careful control of reaction conditions to ensure regioselectivity and prevent side reactions. Additionally, purification can be challenging due to the compound's relatively high hydrophobicity, which can complicate chromatographic separation from structurally similar impurities.

Research Limitations

Current research on 2,3-Dihydro-1-benzofuran-5-propanoic acid is limited by several factors:

-

Incomplete biological activity data, particularly regarding specific molecular targets and mechanisms of action

-

Limited in vivo studies to assess pharmacokinetics, toxicity, and efficacy

-

Sparse information on potential drug-drug interactions

-

Challenges in formulation due to solubility limitations

Addressing these limitations will be crucial for realizing the full potential of this compound in various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume